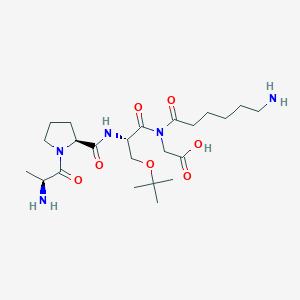
C24H27F3N6O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C24H27F3N6O2 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione . This compound is a synthetic chemical often used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the core purine structure and subsequent functionalization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of automated systems to control temperature, pressure, and the addition of reagents. The purification process often involves crystallization, distillation, or chromatography to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while reduction can lead to the formation of various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dih
Eigenschaften
Molekularformel |
C24H27F3N6O2 |
|---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-piperidin-1-yl-5-(trifluoromethyl)anilino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H27F3N6O2/c1-4-35-22(34)18-14-28-23(33-16(3)12-15(2)31-33)30-21(18)29-19-13-17(24(25,26)27)8-9-20(19)32-10-6-5-7-11-32/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,28,29,30) |
InChI-Schlüssel |
DMHWIZYQWXKGOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)N4C(=CC(=N4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B15173301.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B15173316.png)
![3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B15173318.png)
![9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine](/img/structure/B15173331.png)

![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)



![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)



